5,7-Dibromo-[1,2,4]triazolo[1,5-a]pyridine
CAS No.: 2306270-61-9
Cat. No.: VC7309950
Molecular Formula: C6H3Br2N3
Molecular Weight: 276.919
* For research use only. Not for human or veterinary use.
![5,7-Dibromo-[1,2,4]triazolo[1,5-a]pyridine - 2306270-61-9](/images/structure/VC7309950.png)
Specification
CAS No. | 2306270-61-9 |
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Molecular Formula | C6H3Br2N3 |
Molecular Weight | 276.919 |
IUPAC Name | 5,7-dibromo-[1,2,4]triazolo[1,5-a]pyridine |
Standard InChI | InChI=1S/C6H3Br2N3/c7-4-1-5(8)11-6(2-4)9-3-10-11/h1-3H |
Standard InChI Key | JZRZFUFMINHZAK-UHFFFAOYSA-N |
SMILES | C1=C(C=C(N2C1=NC=N2)Br)Br |
Introduction
Structural and Chemical Identity
5,7-Dibromo-[1,2,] triazolo[1,5-a]pyridine (CAS 2306270-61-9) belongs to the class of fused bicyclic heterocycles, featuring a triazole ring annulated to a pyridine moiety. The molecular formula C₆H₃N₃Br₂ reflects the substitution of two bromine atoms at the 5- and 7-positions of the pyridine ring, conferring enhanced electrophilicity and reactivity compared to non-halogenated analogs . The compound’s planar structure facilitates π-π stacking interactions, a property leveraged in materials science applications.
Key Physicochemical Properties
Table 1 summarizes critical data for this compound:
Property | Value | Source |
---|---|---|
Molecular Formula | C₆H₃N₃Br₂ | |
Molecular Weight | 276.92 g/mol | |
Purity | ≥97% | |
CAS Number | 2306270-61-9 |
Comparative analysis with its dichloro analog (CAS 2009345-75-7, C₆H₃Cl₂N₃) reveals a 34% increase in molecular weight due to bromine’s higher atomic mass, which also enhances van der Waals interactions and lipophilicity .
Synthetic Methodologies and Reaction Pathways
While no explicit synthesis protocol for 5,7-dibromo- triazolo[1,5-a]pyridine is detailed in the literature, recent advances in related triazolopyridine syntheses provide methodological insights. The microwave-mediated, catalyst-free approach developed by for 1,2,4-triazolo[1,5-a]pyridines suggests a plausible route:
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Precursor Selection: Enaminonitriles and acyl hydrazides serve as starting materials in analogous reactions, undergoing transamidation and cyclocondensation .
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Bromination Strategy: Post-synthetic bromination using agents like PBr₃ or N-bromosuccinimide could introduce bromine atoms at the 5- and 7-positions.
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Purification: Column chromatography or recrystallization likely isolates the dibromo product, given its reported ≥97% purity .
A proposed reaction mechanism involves:
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Step 1: Transamidation between enaminonitrile and benzohydrazide to form an intermediate acylated species .
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Step 2: Intramolecular nucleophilic attack by the hydrazide nitrogen on the nitrile carbon, followed by cyclodehydration.
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Step 3: Sequential bromination under controlled conditions to achieve regioselective substitution.
Functionalization and Application in Cross-Coupling Reactions
The bromine atoms in 5,7-dibromo- triazolo[1,5-a]pyridine serve as reactive handles for transition metal-catalyzed couplings. Examples from analogous triazolopyridines demonstrate:
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Suzuki-Miyaura Coupling: Palladium-catalyzed arylation at brominated positions, enabling aryl group introduction .
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Sonogashira Coupling: Reaction with terminal alkynes to form carbon-carbon bonds, useful in conjugated materials synthesis .
Table 2 highlights potential derivatives:
Derivative | Reaction Partner | Application |
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5-Aryl-7-bromo derivative | Arylboronic acid | Kinase inhibitor precursors |
5,7-Dialkynyl derivative | Terminal alkyne | Organic semiconductors |
These transformations underscore the compound’s utility in constructing complex molecules for drug discovery and functional materials .
Future Directions and Research Opportunities
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Mechanistic Studies: Elucidating the bromination kinetics and regioselectivity in triazolopyridine systems.
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Biological Screening: Evaluating the dibromo derivative’s potential as a kinase or protease inhibitor, building on known activities of triazolopyridines .
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Materials Innovation: Exploiting its π-deficient core in organic light-emitting diodes (OLEDs) or conductive polymers.
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